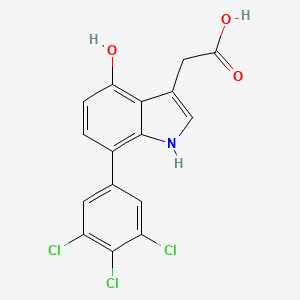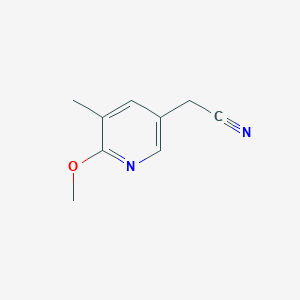![molecular formula C11H11ClN4O B13123821 4-(7-Chloropyrido[4,3-d]pyrimidin-4-yl)morpholine](/img/structure/B13123821.png)
4-(7-Chloropyrido[4,3-d]pyrimidin-4-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(7-Chloropyrido[4,3-d]pyrimidin-4-yl)morpholine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by a pyrido[4,3-d]pyrimidine core substituted with a chlorine atom at the 7th position and a morpholine ring at the 4th position. Its unique structure imparts a range of biological activities, making it a valuable scaffold for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-Chloropyrido[4,3-d]pyrimidin-4-yl)morpholine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4,6-dichloropyrimidine-5-carbaldehyde with appropriate amines, followed by cyclization to form the pyrido[4,3-d]pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are often employed to introduce various substituents efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
4-(7-Chloropyrido[4,3-d]pyrimidin-4-yl)morpholine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 7th position can be replaced by various nucleophiles, such as amines or thiols.
Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the pyrido[4,3-d]pyrimidine core.
Cross-Coupling Reactions: Reactions like Suzuki-Miyaura coupling are used to introduce aryl or heteroaryl groups at specific positions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.
Amines and Thiols: Employed in nucleophilic substitution reactions to replace the chlorine atom.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities depending on the nature of the substituents introduced .
Applications De Recherche Scientifique
4-(7-Chloropyrido[4,3-d]pyrimidin-4-yl)morpholine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are crucial in cancer therapy.
Biological Studies: The compound is used to study various biological pathways and molecular targets, including protein kinases and phosphodiesterases.
Pharmaceutical Development: Its derivatives are explored for their potential therapeutic effects against diseases such as cancer, rheumatoid arthritis, and inflammatory conditions.
Chemical Biology: The compound is utilized in chemical biology to probe the function of specific proteins and enzymes.
Mécanisme D'action
The mechanism of action of 4-(7-Chloropyrido[4,3-d]pyrimidin-4-yl)morpholine involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound inhibits their activity, thereby modulating various cellular processes. For example, it can interfere with the JAK-STAT signaling pathway, which is involved in cell division and immune responses . This inhibition can lead to the suppression of tumor growth and the reduction of inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminopyrrolo[2,3-d]pyrimidine: Another heterocyclic compound with similar biological activities, used in anti-tubercular research.
8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one: Known for its role as a histone lysine demethylase inhibitor, used in cancer research.
4-(2-(6-Amino-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)morpholine: Exhibits antiviral activity and is explored for its therapeutic potential.
Uniqueness
4-(7-Chloropyrido[4,3-d]pyrimidin-4-yl)morpholine stands out due to its specific substitution pattern, which imparts unique biological activities. Its ability to inhibit multiple kinase pathways makes it a versatile compound in drug discovery and development .
Propriétés
Formule moléculaire |
C11H11ClN4O |
|---|---|
Poids moléculaire |
250.68 g/mol |
Nom IUPAC |
4-(7-chloropyrido[4,3-d]pyrimidin-4-yl)morpholine |
InChI |
InChI=1S/C11H11ClN4O/c12-10-5-9-8(6-13-10)11(15-7-14-9)16-1-3-17-4-2-16/h5-7H,1-4H2 |
Clé InChI |
SHYUDHBGVXQSTR-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=NC=NC3=CC(=NC=C32)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


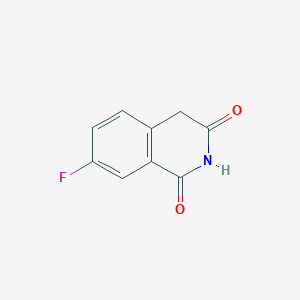
![4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridine hydrochloride](/img/structure/B13123739.png)


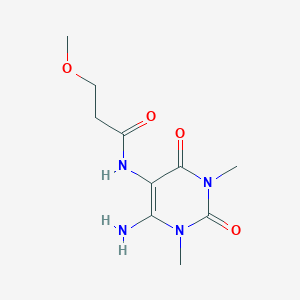
![1,4-Bis[(4-chlorophenyl)sulfanyl]-5,8-dihydroxyanthracene-9,10-dione](/img/structure/B13123759.png)
![2-(4-Bromonaphthalen-1-yl)dibenzo[b,d]furan](/img/structure/B13123762.png)

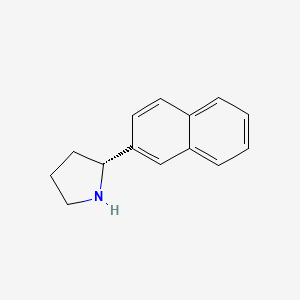
![6-Iodo-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B13123775.png)
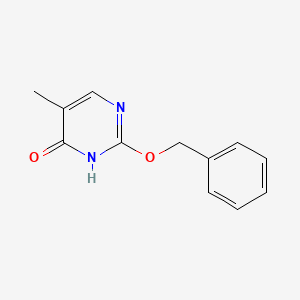
![(3R,8R,8aS)-8-Methyl-3-phenyltetrahydro-2H-oxazolo[3,2-a]pyridin-5(3H)-one](/img/structure/B13123785.png)
